molecular formula C21H19ClN2O2 B6547671 1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946280-54-2

1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547671
CAS No.: 946280-54-2
M. Wt: 366.8 g/mol
InChI Key: NVEOJXIUBWNTIV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 3-chlorophenylmethyl substituent at the N1 position of the pyridine ring and a 2,6-dimethylphenyl group attached to the carboxamide moiety.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-3-6-15(2)20(14)23-21(26)17-9-10-19(25)24(13-17)12-16-7-4-8-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEOJXIUBWNTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN2O2C_{21}H_{19}ClN_2O_2, with a molecular weight of approximately 364.84 g/mol. The structure features a six-membered dihydropyridine ring with a carbonyl group at the 6-position and a carboxamide functional group at the 3-position. The incorporation of both chlorophenyl and dimethylphenyl substituents enhances its complexity and potential biological activity.

Biological Activity Overview

Dihydropyridine derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of specific substituents may enhance its ability to scavenge free radicals.
  • Calcium Channel Modulation : There is potential for this compound to modulate calcium channels, which are crucial in various physiological processes.

Antimicrobial Studies

Research indicates that the compound demonstrates significant antimicrobial activity. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess its efficacy, revealing promising results in inhibiting bacterial growth.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may be attributed to its structural features that allow for electron donation.

Concentration (µg/mL)% Inhibition
1025
5050
10075

Calcium Channel Modulation

In vitro studies have suggested that the compound can influence calcium ion influx in smooth muscle cells. Experiments using L-type calcium channel blockers demonstrated that the compound's contractile effects could be significantly reduced, indicating its role in calcium modulation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at a local university tested various dihydropyridine derivatives, including this compound, against multiple bacterial strains. The results highlighted its superior activity compared to other derivatives, particularly in inhibiting Gram-positive bacteria.
  • Calcium Channel Interaction Study : Another investigation focused on the interaction of this compound with L-type calcium channels in cardiac tissues. The findings suggested that it could be a potential candidate for managing conditions related to calcium dysregulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related dihydropyridine carboxamide derivatives, highlighting key structural variations and their physicochemical or functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Benzyl Substituent Amide Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-Chlorophenylmethyl 2,6-Dimethylphenyl C21H19ClN2O2 366.85 (calculated) Predicted enhanced steric hindrance from ortho-dimethyl groups; moderate lipophilicity due to chlorine .
1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide () 3-Methylphenylmethyl 4-Isopropylphenyl C21H22N2O2 334.41 Lower molar mass due to absence of chlorine; isopropyl group may improve metabolic stability .
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5) () 3-Trifluoromethylbenzyl Phenyl C20H14ClF3N2O2 414.79 Trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism; higher molar mass due to fluorine .
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) () 3-Chlorophenylmethyl 4-Methoxyphenyl C20H16Cl2N2O3 403.26 Dual chlorine atoms increase lipophilicity; methoxy group may modulate solubility and hydrogen bonding .
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-43-0) () 4-Chlorophenylmethyl 2-(Dimethylamino)ethyl C17H20ClN3O2 333.81 Dimethylaminoethyl group introduces basicity (pKa ~13.31), potentially enhancing solubility in acidic environments .

Key Findings:

Substituent Effects on Lipophilicity :

  • The target compound’s 3-chlorophenylmethyl group confers moderate lipophilicity, comparable to the dual-chlorine analog in (403.26 g/mol) but less than the trifluoromethyl-containing compound in (414.79 g/mol) .
  • The 2,6-dimethylphenyl amide substituent in the target compound may reduce metabolic degradation compared to para-substituted analogs (e.g., 4-methoxyphenyl in ) due to steric protection .

The dimethylaminoethyl group in increases basicity, which could improve solubility in physiological conditions but may also lead to off-target interactions with charged receptors .

Pharmacological Implications: Compounds with chlorine atoms at the benzyl position (e.g., and the target compound) may exhibit improved blood-brain barrier penetration compared to non-halogenated analogs .

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